![molecular formula C19H23N5O B2502195 2-(1H-indol-3-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide CAS No. 2034204-47-0](/img/structure/B2502195.png)
2-(1H-indol-3-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide
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Overview
Description
2-(1H-indol-3-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound, also known as IND-4, is a novel small molecule that has shown promising results in preclinical studies.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Overview:2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide: (let’s call it “Compound X” for brevity) serves as an ideal precursor for synthesizing bioactive molecules. Its derivatives play a crucial role in constructing biologically relevant structures.
Applications:- Anti-Inflammatory Agents : Research indicates that Compound X exhibits anti-inflammatory properties. It has been evaluated in animal models, where it significantly reduced paw volume, inflammation, and pannus formation in arthritic rats .
- α-Glucosidase Inhibition : Compound X derivatives were evaluated as non-competitive α-glucosidase inhibitors. Some derivatives showed better inhibitory activity than the reference drug acarbose, with one specific compound (e.g., Compound 35) being particularly potent .
- Supporting Drug Scaffold Development : Researchers are exploring Compound X as a scaffold for assembling novel pharmaceutical compounds. Its inherent chemical features make it promising for further development in drug design .
Organic Synthesis and Multicomponent Reactions (MCRs)
Overview: Multicomponent reactions (MCRs) provide access to complex molecules from simple starting materials. Compound X and its derivatives have found applications in sustainable MCRs.
Applications:- MCRs for Complex Molecule Synthesis : Researchers have utilized Compound X in sustainable multicomponent reactions. These reactions allow efficient access to intricate structures, making them valuable for synthetic chemistry .
Indole-1,2,4-Oxidizable Derivatives
Overview: Indole-1,2,4-oxidizable derivatives represent a class of compounds with diverse biological activities.
Applications:- α-Glucosidase Inhibition : As mentioned earlier, Compound X derivatives were evaluated for α-glucosidase inhibition. This highlights their potential as therapeutic agents for managing conditions related to glucose metabolism .
- Anti-Inflammatory and Antibacterial Properties : Some indole-1,2,4-oxidizable derivatives have been reported as potential anti-inflammatory and antibacterial agents. Further exploration of this class may reveal additional applications .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit α-glucosidase , a key enzyme in carbohydrate digestion .
Mode of Action
Similar compounds have been found to exhibit non-competitive inhibition on α-glucosidase . This suggests that the compound might bind to a site other than the active site of the enzyme, altering the enzyme’s shape and reducing its activity .
Biochemical Pathways
Α-glucosidase inhibitors, like similar compounds, can affect carbohydrate digestion, leading to a decrease in postprandial blood glucose levels . This could potentially impact the pathways related to glucose metabolism and insulin signaling .
Result of Action
Similar compounds have been reported to show inhibitory activity against α-glucosidase . This could potentially lead to a decrease in the breakdown of oligosaccharides and disaccharides to α-glucose, thereby reducing postprandial blood glucose levels .
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-13-10-18(23-22-13)24-8-6-15(7-9-24)21-19(25)11-14-12-20-17-5-3-2-4-16(14)17/h2-5,10,12,15,20H,6-9,11H2,1H3,(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZGZDVMEQNBGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide |
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